molecular formula C20H25ClN2OS B013849 Propionylpromazine hydrochloride CAS No. 7681-67-6

Propionylpromazine hydrochloride

Cat. No.: B013849
CAS No.: 7681-67-6
M. Wt: 376.9 g/mol
InChI Key: ZFWVWZODBGTOIL-UHFFFAOYSA-N
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Description

Propionylpromazine hydrochloride is a chemical compound belonging to the phenothiazine class. It is primarily used as a tranquilizer in veterinary medicine. This compound is a derivative of promazine, modified with a propionyl group to enhance its pharmacological properties. This compound has garnered attention for its potential antibacterial properties, particularly against antibiotic-resistant bacteria such as Mycobacterium tuberculosis and Acinetobacter baumannii .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propionylpromazine hydrochloride involves the reaction of promazine with propionyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of propionylpromazine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Propionylpromazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its parent amine.

    Substitution: Nucleophilic substitution reactions can occur at the phenothiazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide can be employed under basic conditions.

Major Products Formed:

Scientific Research Applications

Propionylpromazine hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phenothiazine derivatives.

    Biology: Investigated for its antibacterial properties against multidrug-resistant bacteria.

    Medicine: Explored for its potential use in treating infections caused by Mycobacterium tuberculosis and Acinetobacter baumannii.

    Industry: Utilized in veterinary medicine as a tranquilizer for animals.

Comparison with Similar Compounds

    Promazine: The parent compound, used as an antipsychotic.

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Trifluoperazine: A phenothiazine used to treat schizophrenia.

Uniqueness: Propionylpromazine hydrochloride is unique due to its propionyl group, which enhances its pharmacological properties, making it more effective as a tranquilizer and antibacterial agent compared to its parent compound, promazine .

Properties

IUPAC Name

1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS.ClH/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)24-20;/h5-6,8-11,14H,4,7,12-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWVWZODBGTOIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3568-24-9 (Parent)
Record name Propiopromazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4045187
Record name Propionylpromazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500451
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7681-67-6
Record name Propiopromazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionylpromazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROPIOPROMAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0BND6SD2I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of Propionylpromazine hydrochloride in scientific research?

A1: While not approved for use in humans, this compound is being investigated for its tranquilizing effects in wildlife management. Specifically, it has been incorporated into formulations for use in leghold traps to mitigate self-inflicted trauma in captured animals [, ].

Q2: What analytical methods are commonly employed to study this compound?

A2: Researchers utilize various chromatographic techniques to analyze this compound. High-performance liquid chromatography (HPLC) is frequently used, often coupled with UV-Vis detection, to quantify the drug and its metabolites in various matrices like formulations and biological samples [, , , , ]. Additionally, tandem mass spectrometry (HPLC/MS) is employed for structural confirmation of the drug and its degradation products [].

Q3: What challenges are associated with the stability of this compound formulations, and how are these addressed?

A3: Studies have revealed that this compound can degrade under certain storage conditions, particularly at elevated temperatures []. This degradation, primarily through oxidation, leads to the formation of multiple degradation products. To enhance the stability of formulations, incorporating antioxidants like ascorbic acid has proven effective in preventing degradation and ensuring the long-term efficacy of the drug [].

Q4: Has the metabolism of this compound been investigated in any species?

A4: Yes, the metabolism of this compound has been studied in horses, although the drug is not approved for use in this species [, ]. Research indicates that it undergoes metabolism, with 2-(1-hydroxypropyl) promazine sulfoxide being identified as a major metabolite in horse urine [, ]. This finding is significant for equine drug testing, as it allows for the detection of this compound administration through the presence of its metabolite.

Q5: Are there any methods for extracting and analyzing this compound from complex matrices?

A5: Yes, researchers have developed a solid phase extraction (SPE) method capable of simultaneously extracting both this compound and glucocorticoids from serum samples []. This method allows for the separation and pre-concentration of these compounds, improving their detection and quantification using HPLC with UV-Vis.

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